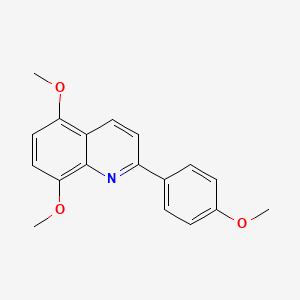

5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone in the field of medicinal chemistry. nih.govresearchgate.net This structural motif is considered a "privileged scaffold" because of its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govacs.org The versatility of the quinoline ring allows for the development of compounds with diverse therapeutic applications, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

The significance of the quinoline nucleus is underscored by its presence in numerous clinically approved drugs. biointerfaceresearch.comwikidata.org Its unique structural features provide a foundation for the design and synthesis of novel bioactive molecules. nih.gov Researchers are continually exploring the vast chemical space offered by the quinoline scaffold to develop new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govacs.org The ability to functionalize this moiety at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive framework for drug discovery and development. researchgate.net

Overview of Substituted Quinoline Derivatives and Their Pharmacological Relevance

The pharmacological diversity of the quinoline scaffold is greatly expanded through the introduction of various substituents onto the core ring structure. researchgate.netnih.gov The nature and position of these substituents play a critical role in determining the biological activity of the resulting derivatives. mdpi.com Modifications to the quinoline nucleus can enhance a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Substituted quinoline derivatives have demonstrated a wide array of pharmacological activities, as detailed in the table below. biointerfaceresearch.comnih.gov For instance, the presence of an amino group at the 4-position is a key feature of the antimalarial drugs chloroquine (B1663885) and amodiaquine. biointerfaceresearch.com Furthermore, the incorporation of a carboxyl group at the 3-position is characteristic of quinolone antibiotics like ciprofloxacin. nih.gov The strategic placement of different functional groups allows for interaction with specific biological targets, leading to a desired therapeutic effect. nih.govmdpi.com

| Pharmacological Activity | Examples of Substituted Quinoline Derivatives |

|---|---|

| Antimalarial | Chloroquine, Mefloquine, Quinine (B1679958), Amodiaquine, Piperaquine biointerfaceresearch.com |

| Antibacterial | Moxifloxacin, Grepafloxacin, Enoxacin, Ciprofloxacin biointerfaceresearch.comnih.gov |

| Anticancer | Lenvatinib, Camptothecin nih.govnih.gov |

| Anti-inflammatory | Mefloquine biointerfaceresearch.com |

| Antiviral | Saquinavir nih.gov |

| Anti-Alzheimer's Disease | Derivatives with cholinesterase inhibitory activity nih.gov |

Contextualization of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline within Emerging Quinoline Research

While extensive research has been conducted on a wide range of quinoline derivatives, specific studies focusing on this compound are not prominently featured in the reviewed literature. However, the structural features of this compound place it within an area of significant interest in current medicinal chemistry research. The presence of methoxy (B1213986) groups on the quinoline core is a noteworthy feature, as methoxy-substituted quinolines have demonstrated a variety of biological activities. researchgate.netnih.gov

For instance, research on related compounds such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline has revealed potent antitumor activity. mdpi.comresearchgate.net Similarly, other methoxyquinoline derivatives have been investigated for their antibacterial and antifungal properties. nih.gov The methoxy group can influence the electronic properties and bioavailability of the molecule, potentially enhancing its therapeutic potential. researchgate.net The 2-(4-methoxyphenyl) substituent is also a common moiety in pharmacologically active compounds, and its presence on the quinoline scaffold suggests potential for biological activity.

The study of structurally similar compounds, such as those presented in the table below, provides a basis for the potential pharmacological relevance of this compound. Future research into this specific derivative could explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent, in line with the broader trends in quinoline chemistry.

| Structurally Related Compound | Noted Biological Activity/Application |

|---|---|

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | Antitumor agent mdpi.comresearchgate.net |

| 8-Methoxyquinoline (B1362559) | Antifungal and antibacterial activities nih.gov |

| 5-Nitro-8-methoxyquinoline | Investigated for biological activities nih.gov |

| 8-Methoxy-4-(4-methoxyphenyl)quinoline | Intermediate for synthesis of materials for OLEDs |

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethoxy-2-(4-methoxyphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-20-13-6-4-12(5-7-13)15-9-8-14-16(21-2)10-11-17(22-3)18(14)19-15/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCVCMVEJBCIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches for Quinoline (B57606) Ring Systems

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing versatile routes to this bicyclic heterocycle. These classical methods, along with modern, more sustainable approaches, form the foundation for the synthesis of complex quinoline derivatives.

Friedländer Synthesis and Mechanistic Insights

The Friedländer synthesis is a widely employed method for the formation of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. organic-chemistry.org

The mechanism of the Friedländer synthesis can proceed through two primary pathways. wikipedia.org In the first, an aldol (B89426) condensation between the two carbonyl-containing reactants occurs, followed by cyclization and dehydration to form the quinoline ring. Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type condensation to yield the final quinoline product. wikipedia.org The reaction conditions can often influence which mechanistic pathway is favored.

Table 1: Comparison of Mechanistic Steps in Friedländer Synthesis

| Step | Mechanism 1 | Mechanism 2 |

| 1 | Aldol Condensation | Schiff Base Formation |

| 2 | Cyclization | Intramolecular Aldol Condensation |

| 3 | Dehydration | Dehydration |

Knorr Quinoline Synthesis and Derivatives

The Knorr quinoline synthesis provides a route to 2-hydroxyquinoline (B72897) derivatives (quinolones) through the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. This intramolecular condensation reaction is a powerful tool for accessing quinolones, which can be further functionalized. The reaction proceeds by the formation of an enol intermediate from the β-ketoanilide, which then undergoes an electrophilic attack on the aniline (B41778) ring, followed by dehydration to yield the 2-hydroxyquinoline.

Conrad-Limpach Reaction and Modifications

The Conrad-Limpach reaction is another classical method for synthesizing quinoline derivatives, specifically 4-hydroxyquinolines. This reaction involves the condensation of an aniline with a β-ketoester. The initial reaction forms a β-aminoacrylate, which upon heating, undergoes cyclization to the 4-hydroxyquinoline. A modification of this reaction, known as the Knorr quinoline synthesis (distinct from the one mentioned above), involves the cyclization of a β-ketoanilide to a 2-hydroxyquinoline. The choice of reaction conditions, particularly temperature, can influence the regioselectivity of the cyclization, leading to either the 4-hydroxy or 2-hydroxyquinoline derivative.

Green Chemistry Approaches in Quinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to develop more environmentally benign methodologies. These approaches focus on the use of less hazardous reagents, alternative energy sources, and recyclable catalysts. iipseries.org

Microwave irradiation has emerged as a valuable tool in quinoline synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating. semanticscholar.org The use of solid acid catalysts, such as silica-supported sulfuric acid or heteropoly acids, offers advantages in terms of ease of separation and reusability, minimizing waste generation. Furthermore, the development of one-pot, multicomponent reactions for quinoline synthesis aligns with the principles of atom economy and process efficiency. iipseries.org The use of greener solvents, such as water or ionic liquids, is also a key aspect of sustainable quinoline synthesis.

Table 2: Green Chemistry Strategies in Quinoline Synthesis

| Strategy | Advantage |

| Microwave Irradiation | Reduced reaction times, improved yields |

| Solid Acid Catalysts | Ease of separation, reusability |

| One-Pot Reactions | Atom economy, process efficiency |

| Green Solvents (e.g., water) | Reduced environmental impact |

Specific Synthetic Strategies for Dimethoxylated and Aryl-Substituted Quinoline Derivatives

The synthesis of specifically substituted quinolines, such as 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, requires careful selection of starting materials and reaction conditions to achieve the desired substitution pattern.

Synthesis of the 5,8-Dimethoxyquinoline (B1605891) Core

The synthesis of the 5,8-dimethoxyquinoline core often begins with a suitably substituted aniline derivative. For instance, 2,5-dimethoxyaniline (B66101) is a logical starting material. guidechem.comscielo.brias.ac.inscielo.br This aniline can then be subjected to classical quinoline syntheses. For example, a Skraup reaction, which involves reacting the aniline with glycerol, sulfuric acid, and an oxidizing agent, could potentially yield the 5,8-dimethoxyquinoline core. iipseries.org

Alternatively, a Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones, could also be employed. iipseries.org The specific reagents and conditions would need to be carefully optimized to favor the formation of the desired 5,8-disubstituted product.

A plausible synthetic route to a closely related analogue, 8-Methoxy-4-(4-methoxyphenyl)quinoline, involves the reaction of 3-dimethylamino-1-(4-methoxyphenyl)-propan-1-one with 2-methoxyphenylamine in the presence of hydrochloric acid. nih.govresearchgate.net This suggests that a similar strategy, starting with 2,5-dimethoxyaniline, could potentially be adapted to synthesize the 5,8-dimethoxyquinoline core.

The introduction of the 2-aryl substituent, in this case, the 4-methoxyphenyl (B3050149) group, can be achieved through various methods. One common approach is to incorporate this group into one of the starting materials for the quinoline ring formation. For instance, in a Friedländer synthesis, a 2-amino-5,8-dimethoxybenzaldehyde could be reacted with a ketone bearing the 4-methoxyphenyl group. wikipedia.orgorganic-chemistry.org

Another powerful method for introducing the aryl group is through cross-coupling reactions, such as the Suzuki coupling. researchgate.netmdpi.comresearchgate.netnih.govnih.gov This would typically involve the synthesis of a halogenated 5,8-dimethoxyquinoline, for example, 2-chloro-5,8-dimethoxyquinoline, which could then be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield the final product. This approach offers a high degree of flexibility and is often tolerant of a wide range of functional groups.

Regioselective Introduction of the 4-Methoxyphenyl Moiety at Position 2

The synthesis of this compound involves the strategic formation of the quinoline core and the regioselective installation of the 4-methoxyphenyl group at the C2 position. Several classical and modern synthetic methodologies can be adapted for this purpose, with the Friedländer annulation, Combes synthesis, and Doebner-von Miller reaction being prominent examples.

The Friedländer synthesis offers a direct route by reacting an appropriately substituted 2-aminoaryl ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgnih.govnih.govresearchgate.net For the target molecule, this would involve the condensation of 2-amino-3,6-dimethoxyacetophenone with 1-(4-methoxyphenyl)ethan-1-one. The reaction is typically catalyzed by either an acid or a base and proceeds through a condensation followed by a cyclodehydration to form the quinoline ring system. organic-chemistry.orgnih.govnih.govresearchgate.net The regioselectivity is inherently controlled by the starting materials, ensuring the 4-methoxyphenyl group is positioned at C2.

Another viable approach is the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions. nih.gov In this case, 2,5-dimethoxyaniline could be reacted with 1-(4-methoxyphenyl)butane-1,3-dione. The acid catalyst facilitates the condensation of the aniline with one of the carbonyl groups of the diketone, followed by cyclization and dehydration to yield the substituted quinoline. nih.gov

The Doebner-von Miller reaction provides an alternative pathway using an α,β-unsaturated carbonyl compound. nih.gov This reaction of 2,5-dimethoxyaniline with 3-(4-methoxyphenyl)propenal (4-methoxychalcone) in the presence of an acid catalyst could potentially yield the desired product. The mechanism is complex but generally involves the conjugate addition of the aniline to the unsaturated system, followed by cyclization and oxidation. nih.gov

Modern cross-coupling reactions, although not explicitly detailed in the direct synthesis of this specific molecule in the provided context, offer powerful tools for the C2-arylation of a pre-formed 5,8-dimethoxyquinoline core. Methods like the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, could be employed. This would involve the synthesis of 2-chloro- or 2-bromo-5,8-dimethoxyquinoline and its subsequent coupling with 4-methoxyphenylboronic acid.

Spectroscopic and Analytical Techniques for Structure Elucidation of Synthesized Compounds

The unambiguous identification and characterization of this compound rely on a combination of modern spectroscopic and analytical methods. These techniques provide detailed information about the molecular structure, connectivity, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structure elucidation.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the quinoline and phenyl rings would appear as distinct multiplets in the downfield region of the spectrum. The protons of the three methoxy (B1213986) groups would each give rise to a singlet, likely at slightly different chemical shifts, integrating to three protons each.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would indicate their electronic environment (aromatic, methoxy, etc.).

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The following table summarizes the expected and reported spectroscopic data for related compounds, which can be used as a reference for the characterization of this compound.

| Technique | Compound | Key Observations |

| ¹H NMR | 8-Methoxy-4-(4-methoxyphenyl)quinoline nih.gov | Aromatic protons observed as multiplets, two singlets for the methoxy groups. |

| ¹³C NMR | 8-Methoxy-4-(4-methoxyphenyl)quinoline nih.gov | Distinct signals for all aromatic and methoxy carbons. |

| Mass Spec | 8-Methoxy-4-(4-methoxyphenyl)quinoline nih.gov | Molecular ion peak corresponding to the molecular weight. |

| X-ray | 5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile nih.gov | Provides bond lengths, bond angles, and overall molecular geometry of a related scaffold. |

Derivatization and Analog Synthesis from the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives and analogs. The presence of the methoxy groups and the aromatic rings provides multiple sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

One common derivatization strategy involves the demethylation of one or both of the methoxy groups to yield the corresponding hydroxyquinolines. This transformation can be achieved using reagents such as boron tribromide (BBr₃). The resulting hydroxyl groups can then be further functionalized, for example, through etherification or esterification, to introduce a variety of substituents.

Electrophilic aromatic substitution reactions on the quinoline or the 4-methoxyphenyl ring can introduce functional groups such as nitro (-NO₂), halogen (-Cl, -Br, -I), or acyl groups. The positions of substitution will be directed by the existing activating methoxy groups. For instance, nitration would likely occur at positions ortho or para to the methoxy groups.

The quinoline nitrogen atom can be quaternized by reaction with alkyl halides to form quinolinium salts. This modification introduces a positive charge and can significantly alter the electronic properties and solubility of the molecule.

Furthermore, the core structure can be used in the synthesis of more complex fused heterocyclic systems. For example, the synthesis of pyrimido[4,5-b]quinolines often starts from substituted quinoline precursors. semanticscholar.org This highlights the potential of this compound as a building block for the construction of novel polycyclic compounds.

The synthesis of analogs can also be achieved by varying the substituent at the C2 position. Instead of a 4-methoxyphenyl group, other aryl or heteroaryl moieties can be introduced using the synthetic methods described earlier, such as the Friedländer synthesis with different ketones or Suzuki coupling with various boronic acids. This allows for the systematic exploration of the structure-activity relationships of this class of compounds.

Structure Activity Relationship Sar Studies of 5,8 Dimethoxy 2 4 Methoxyphenyl Quinoline and Analogues

Influence of Substituent Positions on Quinoline (B57606) Core Biological Activity

The arrangement of substituents on the quinoline core is a critical determinant of the molecule's interaction with biological targets. The electron-donating or withdrawing nature of these groups, their steric bulk, and their positioning can drastically alter the compound's pharmacokinetic and pharmacodynamic profiles.

Impact of Methoxy (B1213986) Groups at Positions 5 and 8 on Biological Efficacy

The presence of methoxy (-OCH₃) groups, particularly on the benzo portion of the quinoline ring, significantly modulates biological activity. Methoxy groups are strong electron-donating substituents that can increase the electron density of the aromatic system, influencing binding affinities and metabolic stability.

Research on related compounds has highlighted the importance of substitution at these positions. For instance, studies have shown that the methoxy group at the C-8 position is crucial for certain enzymatic inhibitory activities. researchgate.net In one study, 8-methoxyquinoline (B1362559) demonstrated potent antifungal and antibacterial properties, suggesting its potential as a pharmacophore for developing new pharmaceutical agents. The introduction of a nitro group at the C-5 position, creating 5-nitro-8-methoxyquinoline, resulted in reduced activity, underscoring the sensitivity of this position to substitution. researchgate.net

Furthermore, the evaluation of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, a more complex fused system, revealed significant antitumor activity. mdpi.com This finding reinforces the contribution of the 8-methoxy group to the cytotoxic potential of quinoline-based compounds. While direct SAR studies on the 5,8-dimethoxy pattern of the target compound are limited, the evidence suggests that methoxylation at these positions enhances biological efficacy, likely by increasing metabolic stability and modulating electronic properties favorable for target interaction. researchgate.netmdpi.com

Role of the 4-Methoxyphenyl (B3050149) Substituent at Position 2 in Modulating Activity

The substituent at the C-2 position of the quinoline ring plays a pivotal role in defining the compound's activity. nih.gov An aryl group at this position, such as a 4-methoxyphenyl ring, extends the molecule's conjugation and introduces additional points of interaction with biological targets.

Effects of Planar Structure and Extended Conjugation System on Activity

The inherent structure of the 2-arylquinoline scaffold is characterized by a large, planar, and aromatic system. This planarity is a key factor in the mechanism of action for many quinoline-based anticancer agents. researchgate.netnih.gov A flat molecular surface allows the compound to insert itself between the base pairs of DNA, a process known as intercalation. nih.govmdpi.com

This intercalation disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. austinpublishinggroup.comnih.gov The 2-aryl substituent extends the planar conjugated π-system of the quinoline core, which can enhance the stability of the drug-DNA complex. nih.gov Molecular modeling studies of similar phenylquinoline derivatives have shown that substituents at the 2-position result in high binding energies with DNA, with the phenyl group participating in stacking interactions with the DNA base pairs. nih.gov In contrast, reducing the aromaticity of the quinoline core, for instance in tetrahydroquinoline derivatives, often leads to a decrease in cytotoxic activity, further highlighting the importance of the planar, conjugated system for this class of compounds. rsc.org

Modulation of Biological Activity through Structural Modifications on the Quinoline and Aryl Moieties

To explore and optimize the therapeutic potential of the lead compound, medicinal chemists often synthesize analogues with systematic structural modifications. These changes can involve altering substitution patterns on existing rings or fusing additional rings to the core structure.

Variations in Methoxy Substitution Patterns on the Phenyl Ring

The number and position of methoxy groups on the 2-phenyl ring can have a profound impact on biological activity. This is a common strategy for optimizing lead compounds, particularly those targeting tubulin polymerization, where a 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore.

SAR studies on related pyrimido[4,5-c]quinolines demonstrated a clear trend:

Monosubstitution: A 2-methoxy substitution on the aryl ring enhanced antimigratory activity. researchgate.net

Disubstitution: A 2,4-dimethoxy pattern also led to increased antimigratory effects. researchgate.net

Trisubstitution: The presence of a 3,4,5-trimethoxy arrangement on the 2-aryl group significantly improved antimigratory activity. researchgate.net

These findings suggest that increasing the methoxylation on the phenyl ring can enhance potency, possibly by optimizing interactions within the hydrophobic binding pockets of target proteins. The orientation of these methoxy groups is crucial for fitting into specific sites, as demonstrated in docking studies where methoxy-substituted aryl rings position themselves deep within the binding pockets of enzymes like tubulin. researchgate.net

| Substitution Pattern on 2-Aryl Ring | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|

| 4-Methoxy | Baseline activity | General 2-Arylquinolines |

| 2-Methoxy | Enhanced antimigratory activity | Pyrimido[4,5-c]quinolines researchgate.net |

| 2,4-Dimethoxy | Enhanced antimigratory activity | Pyrimido[4,5-c]quinolines researchgate.net |

| 3,4,5-Trimethoxy | Significantly improved antimigratory activity | Pyrimido[4,5-c]quinolines researchgate.net |

Consequences of Additional Substituents and Heterocyclic Fusions

Fusing additional heterocyclic rings to the quinoline scaffold is a powerful strategy for generating novel chemical entities with distinct biological profiles. This approach can enhance target selectivity, improve pharmacokinetic properties, and introduce new mechanisms of action.

A wide variety of fused systems based on the quinoline core have been synthesized and evaluated for their therapeutic potential. Examples include:

Indolo[2,3-b]quinolines: Derivatives of this class, such as neocryptolepine, have shown potent cytotoxic effects against various cancer cells. mdpi.com

Pyrazolo-quinolines: These fused compounds have been investigated as inhibitors of ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer. nih.gov

Pyrano-quinolines: The fusion of a pyran ring to the quinoline core has also yielded biologically active compounds.

Pyrimido[4,5-b]quinolines: These derivatives represent another class of fused heterocycles with demonstrated biological activities.

These hybrid molecules combine the pharmacophoric features of quinoline with those of other heterocycles, leading to compounds with unique and often enhanced biological activities. nih.gov

In Vitro Biological Activity and Mechanistic Insights

Anticancer and Antiproliferative Activities of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline and Related Structures

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer and antiproliferative effects. nih.gov The substitution pattern on the quinoline ring, including methoxy (B1213986) groups, plays a crucial role in modulating this biological activity. researchgate.net

Evaluation against Various Cancer Cell Lines

Quinoline derivatives have been evaluated against a wide array of human cancer cell lines, showing varying degrees of cytotoxic activity. For instance, a series of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives were tested against four human cancer cell lines: MCF-7 (breast), A2780 (ovarian), C26 (colon), and A549 (lung). nih.gov Saturated quinolines in this study generally exhibited greater cytotoxicity than their unsaturated counterparts. nih.gov Compound 6e from this series showed significant cytotoxicity against all four cell lines, with IC₅₀ values ranging from 1.86 to 3.91 μM. nih.gov

Similarly, other studies have demonstrated the potent antiproliferative effects of different quinoline-based compounds. A series of pyrazolo[4,3-f]quinolines were screened against six cancer cell lines (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, and PC-3), with compounds 1M , 2E , and 2P being the most effective, exhibiting GI₅₀ values below 8 µM. mdpi.comewha.ac.kr In another study, bis-quinoline isomers 2a-c showed high potency against various solid tumor cell lines, including HCT116, HeLa, M14, HT1080, and MCF-7, with IC₅₀ values in the submicromolar to low micromolar range. mdpi.com The compound 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid displayed an 82.9% reduction in cellular growth in MCF-7 breast cancer cells. nih.gov

The table below summarizes the antiproliferative activity of selected quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Compound 6e (a tetrahydrobenzo[h]quinoline) | A549 (Lung) | 1.86 µM | nih.gov |

| Compound 6e | MCF-7 (Breast) | 3.91 µM | nih.gov |

| Compound 2E (a pyrazolo[4,3-f]quinoline) | Various | < 8 µM | mdpi.comewha.ac.kr |

| Compound 1M (a pyrazolo[4,3-f]quinoline) | Various | < 8 µM | mdpi.com |

| Compound 2a (a bis-quinoline) | HeLa (Cervical) | 0.14 µM | mdpi.com |

| Compound 2b (a bis-quinoline) | MCF-7 (Breast) | 0.3 µM | mdpi.com |

| Compound 13e (a novel quinoline derivative) | PC-3 (Prostate) / KG-1 (Leukemia) | 2.61 / 3.56 µM | nih.gov |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colorectal) | 0.33 µM | nih.gov |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 (Colorectal) | 0.51 µM | nih.gov |

Cellular Assays for Antiproliferation (e.g., MTT, Cell Cycle Analysis, Wound Healing)

The antiproliferative effects of quinoline derivatives are commonly quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. researchgate.netnih.gov This assay has been used to determine the IC₅₀ values for numerous quinoline compounds across various cancer cell lines. mdpi.commdpi.com

Cell cycle analysis by flow cytometry is another critical tool for investigating the mechanisms of these compounds. Studies have shown that quinoline derivatives can induce cell cycle arrest at different phases. For example, some quinoline alkaloids isolated from Haplophyllum canaliculatum caused cell cycle arrest at the sub-G1 phase in RAJI and Jurkat cell lines in a dose-dependent manner, indicative of apoptosis. researchgate.net Other derivatives have been shown to induce G2 or S-phase arrest in HeLa, K-562, and MCF-7 cancer cell lines. nih.gov The promising candidate 13e also demonstrated the ability to cause cell cycle arrest in a concentration-dependent manner. nih.gov

Wound healing or scratch assays are employed to assess the effect of compounds on cancer cell migration and proliferation, which are crucial for tumor invasion and metastasis. researchgate.net In a study on quinazolinone derivatives, compounds M1 and M2 significantly impaired wound healing in MCF-7 and A549 cancer cell monolayers. rdd.edu.iqajms.iq Similarly, certain pyrimido[4,5-c]quinolin-1(2H)-one derivatives with methoxy substitutions demonstrated enhanced antimigratory activity. researchgate.net

Molecular Mechanisms of Action for Quinoline Derivatives

The anticancer properties of quinoline derivatives stem from their ability to interfere with fundamental cellular processes, primarily through interactions with DNA and related enzymes.

DNA Intercalation and DNA Synthesis Inhibition

One of the primary mechanisms of action for many quinoline-based compounds is their function as DNA intercalating agents. nih.gov These molecules, often possessing planar aromatic ring structures, can insert themselves between the base pairs of the DNA double helix. youtube.com This intercalation distorts the DNA structure, disrupts hydrogen bonding between base pairs, and can interfere with the processes of replication and transcription, ultimately inhibiting DNA synthesis. nih.govyoutube.com

The interaction of quinoline derivatives with calf thymus DNA (CT-DNA) has been confirmed through UV and fluorescence spectroscopy. nih.gov Computational docking studies further support the ability of these compounds to act as DNA-intercalating agents. nih.gov Some quinoline-based analogs have been shown to intercalate into the DNA minor groove, leading to significant conformational changes in DNA-bound enzymes. biorxiv.orgnih.gov This interference with DNA synthesis is a key factor in their cytotoxic effects. nih.gov Quinolone antibiotics, a related class, are known to inhibit bacterial DNA synthesis by targeting DNA gyrase, an enzyme crucial for relaxing supercoiled DNA during replication. researchgate.netyoutube.comyoutube.com

Topoisomerase Inhibition (Type I and II)

DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them critical targets in cancer chemotherapy. mdpi.com Quinoline derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govrsc.org

Inhibition of these enzymes prevents the re-ligation of DNA strands after they are cleaved to resolve supercoiling, leading to the accumulation of DNA strand breaks and subsequent apoptosis. mdpi.com For example, a series of pyrazolo[4,3-f]quinoline derivatives were evaluated for their inhibitory activity against Topo I and Topo IIα. mdpi.com Compound 2E was found to be a highly active inhibitor of Topo IIα, with an activity level comparable to the well-known topoisomerase inhibitor etoposide. mdpi.comewha.ac.kr Other research has also focused on synthesizing quinoline derivatives specifically as Topo I inhibitors. nih.gov Neocryptolepine, an indoloquinoline alkaloid, is known to inhibit topoisomerase II activity. nih.gov

Histone Methyltransferase (EZH2) Inhibition

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers, including lymphoma, prostate, and breast cancer. nih.govresearchgate.net Its over-activation leads to the repression of tumor suppressor genes, promoting tumor progression. nih.gov Consequently, EZH2 has emerged as a promising therapeutic target.

Recent studies have identified certain quinoline derivatives as a new class of EZH2 inhibitors. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of a methoxy group at the C-5 position of the quinoline nucleus is a common feature among these inhibitors. researchgate.net A synthesized series of 5-methoxyquinoline (B23529) derivatives were evaluated as EZH2 inhibitors, leading to the discovery of compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine), which displayed an IC₅₀ value of 1.2 μM against EZH2 and showed good anti-viability in tumor cell lines. nih.gov This discovery highlights a distinct mechanism through which quinoline structures can exert their anticancer effects, moving beyond direct DNA interaction to epigenetic modulation.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interactions

Research specifically detailing the tubulin polymerization inhibition or the direct interaction of this compound with the colchicine binding site on tubulin is not available in the reviewed scientific literature.

However, the quinoline scaffold is a core component in the design of various molecules that do target tubulin. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer agents. nih.gov Compounds that interfere with tubulin polymerization are classified as microtubule-destabilizing agents. Many of these agents, known as colchicine binding site inhibitors (CBSIs), exert their effects by binding to a specific pocket on β-tubulin. nih.govnih.gov This binding prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

Prominent examples of CBSIs include natural products like colchicine and podophyllotoxin. nih.gov Inspired by these structures, numerous synthetic derivatives, including those with quinoline cores, have been developed to mimic their essential pharmacophoric features and act as potent inhibitors of tubulin polymerization. nih.gov The design of these synthetic inhibitors often focuses on creating molecules that can effectively occupy the colchicine binding site, thereby disrupting microtubule dynamics and exhibiting antiproliferative activity. nih.gov

Other Enzyme Inhibitions (e.g., ATP Synthase, ALK2)

Specific studies investigating the inhibitory activity of this compound against ATP synthase or Activin receptor-like kinase 2 (ALK2) have not been identified in the current body of literature.

Nevertheless, the quinoline structure is recognized as a privileged scaffold for developing inhibitors of various enzymes.

ATP Synthase: Bacterial F1Fo ATP synthase is an essential enzyme for cellular energy production, making it a viable target for new antibiotics, particularly against drug-resistant pathogens like Pseudomonas aeruginosa. researchgate.netresearchgate.net Certain quinoline-based compounds, such as bedaquiline (B32110) (a diarylquinoline), are known to inhibit ATP synthase, highlighting the potential of this chemical class. mdpi.com Research into other quinoline derivatives has shown they can effectively inhibit ATP synthesis in bacterial membrane vesicles, with their potency influenced by substitutions on the quinoline core. nih.govnih.gov These inhibitors are thought to bind to the c-ring of the ATP synthase, disrupting its function. nih.gov

ALK2: Activin receptor-like kinase 2 (ALK2) is a type I bone morphogenetic protein (BMP) receptor. nih.gov Gain-of-function mutations in ALK2 are associated with diseases like fibrodysplasia ossificans progressiva (FOP), making ALK2 inhibitors a significant therapeutic interest. nih.gov The development of ALK2 inhibitors has involved scaffolds that incorporate a quinoline moiety. For instance, expanding on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of an early inhibitor, the substitution of a pyridyl group with a quinoline led to compounds with improved potency and metabolic stability. nih.gov Further modifications, such as using a 5-quinoline moiety, have been shown to increase selectivity for ALK2 over other related kinases. nih.gov

Other Reported Biological Activities of Quinoline and Analogues Relevant to Research

Antihypertensive Activity

The quinoline nucleus is a structural feature in compounds investigated for their potential to lower blood pressure. Inhibition of the Angiotensin-Converting Enzyme (ACE) is a primary therapeutic strategy for managing hypertension. rsc.org Studies have shown that certain quinoline-appended chalcone (B49325) derivatives can exhibit considerable antihypertensive effects by inhibiting ACE. rsc.org

Furthermore, research into various 8-substituted quinoline derivatives has identified compounds with significant antihypertensive properties. jst.go.jpnih.govresearchgate.net For example, specific 8-(3'-(4''-arylpiperazino)-2'-hydroxypropyloxy)quinoline derivatives demonstrated an ability to antagonize the pressor response to adrenaline, suggesting their effects may be linked to β-blocking properties. jst.go.jpnih.govresearchgate.net

Table 1: Examples of Quinoline Derivatives with Antihypertensive Activity

| Compound Name | Observed Activity | Potential Mechanism |

|---|---|---|

| (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ) | Considerable antihypertensive effect. rsc.org | Inhibition of Angiotensin Converting Enzyme (ACE). rsc.org |

| 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline | Excellent antihypertensive activity. jst.go.jpnih.govresearchgate.net | Antagonism of adrenaline pressor response; potential β-blocking properties. nih.govresearchgate.net |

| 8-(3′-piperazino)-2′-hydroxypropyloxyquinoline | Excellent antihypertensive activity. nih.govresearchgate.net | Antagonism of adrenaline pressor response; potential β-blocking properties. nih.govresearchgate.net |

| 8-(3′-(4″-ethylpiperazino)-2′-hydroxypropyloxy)quinoline | Excellent antihypertensive activity. nih.govresearchgate.net | Antagonism of adrenaline pressor response; potential β-blocking properties. nih.govresearchgate.net |

Antimicrobial Activity (Antibacterial, Antifungal)

The quinoline scaffold is a cornerstone in the development of antimicrobial agents. Numerous derivatives have been synthesized and tested against a wide array of bacterial and fungal pathogens, often demonstrating significant efficacy. tandfonline.comnih.govnih.govresearchgate.netbiointerfaceresearch.com

Antibacterial Activity: Quinoline derivatives have shown broad-spectrum antibacterial activity, with some compounds exhibiting excellent potency against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as peptide deformylase (PDF). tandfonline.comnih.govresearchgate.net Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of antibacterial potency. For some novel quinoline derivatives, MIC values can be as low as 3.12 µg/mL against strains like Staphylococcus aureus and Escherichia coli. tandfonline.comnih.govresearchgate.net

Antifungal Activity: The antifungal potential of quinoline analogues has also been well-documented. nih.gov Hybrid compounds incorporating a quinoline moiety have demonstrated remarkable activity against clinically important fungi. For instance, certain quinoline-based hydroxyimidazolium hybrids have shown high activity against Cryptococcus neoformans with MIC values as low as 15.6 µg/mL. nih.gov

Table 2: Selected Antimicrobial Activities of Quinoline Analogues

| Compound Class | Target Organism | Activity (MIC Value) |

|---|---|---|

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | 3.12–50 µg/mL tandfonline.comnih.govresearchgate.net |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 µg/mL nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 µg/mL nih.gov |

| Quinoline-based hydroxyimidazolium hybrids 7c/7d | Cryptococcus neoformans | 15.6 µg/mL nih.gov |

| Sulfonamide-based quinoline derivative 43a | Various bacterial strains | 0.62 mg/mL biointerfaceresearch.com |

Antimalarial Activity

The quinoline ring is the foundational structure for some of the most important antimalarial drugs in history, including quinine (B1679958) and chloroquine (B1663885). nih.gov The rise of drug-resistant strains of Plasmodium falciparum, the most virulent human malaria parasite, has necessitated a continuous effort to develop new and effective quinoline-based antimalarials. nih.gov

Numerous synthetic strategies have been employed, including the creation of hybrid molecules that combine the quinoline pharmacophore with other chemical moieties like pyrimidines, sulfonamides, or calixarenes. nih.gov These modifications aim to enhance potency against both chloroquine-sensitive and chloroquine-resistant parasite strains. The in vitro efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), with values for highly active compounds often falling in the low nanomolar or microgram-per-milliliter range. nih.govnih.govraco.cat For instance, certain novel quinoline-dihydropyrimidine hybrids have shown IC50 values as low as 0.014 µg/mL against P. falciparum. nih.gov

Table 3: In Vitro Antimalarial Activity of Various Quinoline Analogues against P. falciparum

| Compound Class/Name | Parasite Strain | Activity (IC50 Value) |

|---|---|---|

| Quinoline-dihydropyrimidine hybrid 4i | P. falciparum | 0.014 µg/mL nih.gov |

| Quinoline-sulfonamide hybrid 41 | P. falciparum (3D7) | 0.01–0.05 µM nih.gov |

| Quinoline-sulfonamide hybrid 41 | P. falciparum (K1) | 0.36–0.41 µM nih.gov |

| 4-aminoquinoline-pyrimidine hybrid | P. falciparum (D6) | 0.13–0.39 µM nih.gov |

| 7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione | P. falciparum (NF54) | 2.21 µM raco.cat |

Anti-inflammatory Activity

Quinoline-based molecules have been extensively explored as potential anti-inflammatory agents. researchgate.netnih.gov Their mechanism of action often involves targeting key enzymes and receptors in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), phosphodiesterases (PDE4), and tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE). researchgate.netnih.gov

The anti-inflammatory properties of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. researchgate.netnih.gov For example, the presence of a carboxylic acid moiety can confer COX-inhibitory activity, while other substitutions can lead to inhibition of different targets. researchgate.netnih.gov Molecular docking studies have shown that certain quinoline derivatives can fit strongly within the active site of COX-2, suggesting a mechanism for their anti-inflammatory effects. nih.gov Some synthetic quinoline hybrids have demonstrated potency comparable to or greater than standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) in experimental models of inflammation. nih.gov

Table 4: Anti-inflammatory Targets and Activities of Quinoline Derivatives

| Compound Class | Pharmacological Target | Reported Effect |

|---|---|---|

| Quinolines with a carboxylic acid moiety | Cyclooxygenase (COX) | COX inhibition. researchgate.netnih.gov |

| Quinolines with an aniline (B41778) moiety at C-4 | Phosphodiesterase 4 (PDE4) | PDE4 inhibition. researchgate.netnih.gov |

| Synthetic quinoline hybrid (QC) | Cyclooxygenase-2 (COX-2) | Potent anti-inflammatory effects via COX-2 inhibition. nih.gov |

| Quinoline glycoconjugates (C5 & C8) | Cyclooxygenase-2 (COX-2) | High anti-inflammatory activity against human COX-2. researchgate.net |

Antiviral Activity (e.g., HIV Reverse Transcriptase, HIV-1 Integrase)

The in vitro antiviral activity of quinoline derivatives has been a subject of scientific investigation, with various studies exploring their potential to inhibit viral enzymes crucial for replication. nih.gov Research into the broader class of quinoline compounds has indicated a potential for antiviral effects against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.gov However, specific data on the activity of this compound against HIV reverse transcriptase (RT) and HIV-1 integrase is not available in the reviewed scientific literature.

While general studies on quinoline scaffolds suggest a basis for antiviral potential, the specific inhibitory capacity of a compound is highly dependent on its unique structural features. nih.gov For instance, a study on the similarly structured compound, 5,8-dimethoxy-3-hydroxy-4-quinolone, which was initially reported as a non-nucleoside reverse transcriptase inhibitor, was later found to be inactive against HIV-1 RT upon unambiguous synthesis and biological evaluation. nih.gov This highlights the necessity for specific experimental data to ascertain the biological activity of any given derivative.

Investigations into other quinoline-based compounds have identified some as allosteric inhibitors of HIV-1 integrase, binding to a site distinct from the catalytic center and inducing aberrant multimerization of the enzyme. nih.gov Quinolonyl diketo acid derivatives have also been designed and synthesized as potent inhibitors of HIV-1 integrase, affecting both the 3'-processing and strand transfer steps of the integration reaction. nih.gov Nevertheless, these findings pertain to different structural classes of quinolines, and no direct evidence is available to implicate this compound in these or other antiviral mechanisms.

Table 1: Antiviral Activity Data for Selected Quinoline Derivatives (for illustrative purposes, not specific to this compound)

| Compound Class | Target | Activity |

| Quinolonyl Diketo Acid Derivatives | HIV-1 Integrase | Potent inhibition of 3'-processing and strand transfer nih.gov |

| Multi-substituted Quinolines | HIV-1 Integrase (Allosteric) | Induction of aberrant enzyme multimerization nih.gov |

| 5,8-dimethoxy-3-hydroxy-4-quinolone | HIV-1 Reverse Transcriptase | Inactive nih.gov |

Note: This table illustrates the activities of other quinoline compounds and does not represent data for this compound.

Antioxidant and Anticonvulsant Effects

The antioxidant potential of the quinoline scaffold has been explored, with some derivatives showing the ability to scavenge free radicals. nih.gov The capacity of a compound to act as an antioxidant is often linked to its ability to donate a hydrogen atom or a single electron. nih.gov However, there is a lack of specific studies investigating the antioxidant properties of this compound. Research on other synthetic quinoline derivatives has demonstrated varying levels of antioxidant activity, suggesting that the substitution pattern on the quinoline ring is a critical determinant of this effect. mdpi.com

Similarly, while the general class of quinoline derivatives has been investigated for a wide range of biological activities, including anticonvulsant effects, specific data for this compound is not present in the available literature. nih.gov Studies on other, structurally distinct, nitrogen-containing heterocyclic compounds have reported anticonvulsant properties, but these findings cannot be extrapolated to the specific compound . nih.gov

Table 2: Biological Effects of General Quinoline Derivatives (for illustrative purposes, not specific to this compound)

| Biological Effect | Observation |

| Antioxidant Activity | Some synthetic quinoline derivatives exhibit free radical scavenging properties. nih.govmdpi.com |

| Anticonvulsant Activity | The broader class of quinoline derivatives has been explored for various neurological effects. nih.gov |

Note: This table provides a general overview of activities associated with the broader quinoline class and does not represent specific data for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

HOMO-LUMO Orbital Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. rsc.org The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. arabjchem.orguantwerpen.be

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. rsc.org

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. rsc.org

A small energy gap indicates that a molecule is more polarizable and more reactive, facilitating the transfer of electronic charge. rsc.orgarabjchem.org

For quinoline (B57606) derivatives, the HOMO-LUMO gap is analyzed to predict their relative stability and reactivity. arabjchem.org For instance, studies on the parent quinoline molecule have calculated this energy gap to be approximately 4.83 eV, indicating significant stability. scirp.orgarabjchem.org The introduction of substituents, such as the dimethoxy and methoxyphenyl groups in 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, would be expected to alter the energies of the HOMO and LUMO, thereby modifying the molecule's electronic properties and reactivity profile.

Table 1: Key Electronic Properties Derived from FMO Analysis

| Property | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. rsc.org |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." rsc.org |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Influences the nature of chemical bonding and interactions. |

This table describes general concepts in FMO analysis applicable to quinoline derivatives. Specific values for this compound require dedicated computational studies.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It is used to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. uantwerpen.be In an MEP map, different colors represent varying electrostatic potentials:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green: Represents neutral or near-zero potential regions.

For quinoline derivatives, MEP analysis helps identify the reactive centers. The nitrogen atom in the quinoline ring and oxygen atoms in methoxy (B1213986) groups are typically electron-rich (red or yellow), making them potential sites for hydrogen bonding and electrophilic interactions. uantwerpen.be

Molecular Docking and Dynamics Simulations for Target Binding Mechanisms

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor. orientjchem.orgresearchgate.net

Prediction of Ligand-Receptor Binding Affinities and Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different poses. The result is often a scoring function, such as a binding affinity or docking score (typically in kcal/mol), which estimates the strength of the interaction. researchgate.netnih.gov A lower (more negative) binding energy generally suggests a more stable and favorable interaction. nih.gov This technique is widely used in drug discovery to screen potential drug candidates against specific protein targets. orientjchem.orgresearchgate.net

Characterization of Molecular Interactions at Binding Sites

Following docking, the resulting ligand-receptor complex is analyzed to identify the specific molecular interactions that stabilize the binding. These interactions are crucial for understanding the mechanism of action. Common types of interactions observed in studies of quinoline derivatives include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

π-π Stacking: A non-covalent interaction between aromatic rings, such as the quinoline and phenyl rings.

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.

By visualizing the docked pose, researchers can identify key amino acid residues in the protein's active site that are critical for binding. researchgate.net This information provides a rational basis for designing more potent and selective analogs. orientjchem.org

Table 2: Common Compound Names Mentioned

| Compound Name |

|---|

Emerging Research Directions and Future Perspectives

Rational Design and Optimization Strategies for Novel 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Derivatives

The rational design of novel derivatives of this compound is a key strategy to enhance therapeutic efficacy and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the quinoline (B57606) core to improve interactions with biological targets. researchgate.netresearchgate.net

Key optimization strategies include:

Modification of Substituents: The introduction of various functional groups to the quinoline ring system can significantly influence the compound's anticancer activity and other biological properties. orientjchem.org The addition of electron-donating groups (like -CH3, –OCH3, –OH) and electron-withdrawing groups (like -Cl, –F, –NO2, –CF3) can enhance electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net

Hybridization with Other Heterocycles: Combining the quinoline scaffold with other heterocyclic moieties such as furan, pyrazole, indole, and thiadiazole has been shown to significantly improve bioactivity. researchgate.net

Conformational Restraints: Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating cyclic structures or rigid linkers.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate the compound's pharmacokinetic and pharmacodynamic profile.

The table below summarizes the impact of various substitutions on the quinoline scaffold, drawing from general SAR principles for this class of compounds.

| Modification Site | Substituent Type | Potential Impact on Bioactivity |

| Quinoline Core | Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Can enhance electronic properties and receptor interactions. researchgate.net |

| Quinoline Core | Electron-Donating Groups (e.g., -OH, -CH3) | May increase lipophilicity and cell membrane permeability. researchgate.net |

| 2-Aryl Ring | Methoxy (B1213986) Groups (positional variations) | Influences antimigratory and cytotoxic activities. researchgate.net |

| General Scaffold | Hybridization with other heterocycles | Can lead to significantly improved and diverse biological activities. researchgate.net |

Exploration of New Biological Targets and Therapeutic Pathways

Quinoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory effects. orientjchem.orgresearchgate.netzenodo.orgontosight.ai This versatility suggests that this compound and its future derivatives may interact with a variety of biological targets.

Future research will likely focus on:

Kinase Inhibition: Many quinoline-based compounds have been identified as potent kinase inhibitors, which are crucial in cancer therapy. Investigating the effect of this compound derivatives on various kinases could uncover new anticancer agents. ekb.eg

DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinoline ring makes it a candidate for DNA intercalation, a mechanism of action for several anticancer drugs. Additionally, inhibition of topoisomerase enzymes is another established anticancer strategy for quinoline compounds. ekb.eg

Modulation of Cell Signaling Pathways: Research into how these compounds affect critical signaling pathways, such as the PI3K/AKT/mTOR pathway, could reveal novel mechanisms for inducing apoptosis and inhibiting cancer cell proliferation. mdpi.com

Targeting Neurodegenerative Diseases: Some quinoline derivatives have shown potential in the treatment of Alzheimer's disease, suggesting that novel analogs could be explored for their effects on targets related to neurodegeneration. nih.gov

Antimicrobial and Antiviral Applications: Given the broad antimicrobial and antiviral activity of quinolines, new derivatives could be screened against a wide range of pathogens to identify novel infectious disease therapies. researchgate.net

The following table outlines potential biological targets and therapeutic pathways for quinoline compounds.

| Therapeutic Area | Potential Biological Targets | Therapeutic Pathways |

| Oncology | Protein Kinases, Topoisomerases, Tubulin | Inhibition of cell proliferation, induction of apoptosis, disruption of cell migration. ekb.eg |

| Infectious Diseases | Viral replication enzymes, bacterial cell wall synthesis | Inhibition of pathogen growth and replication. researchgate.net |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Modulation of neurotransmitter levels. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, cytokines | Reduction of inflammation. orientjchem.org |

Development of Green and Sustainable Synthetic Routes for Quinoline Compounds

Traditional methods for synthesizing quinoline derivatives often involve harsh reaction conditions, hazardous solvents, and expensive catalysts. nih.govtandfonline.com The development of green and sustainable synthetic routes is a critical area of future research, aligning with the principles of sustainable chemistry to minimize environmental impact. researchgate.netresearchgate.net

Key approaches to greener synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or aqueous PEG-400. researchgate.nettandfonline.com

Development of Efficient Catalysts: Employing green catalysts such as p-toluenesulfonic acid (p-TSA), nano-catalysts, or even catalyst-free techniques to improve reaction efficiency and reduce waste. researchgate.netnih.gov

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic irradiation as alternative energy sources can lead to shorter reaction times and improved yields compared to conventional heating. zenodo.orgtandfonline.com

One-Pot, Multi-Component Reactions: Designing synthetic strategies that combine multiple steps into a single pot reduces the need for intermediate purification steps, saving time, resources, and minimizing waste. researchgate.net

The table below compares traditional and green synthetic approaches for quinoline compounds.

| Synthetic Parameter | Traditional Methods | Green/Sustainable Methods |

| Solvents | Often hazardous and non-biodegradable organic solvents. tandfonline.com | Water, ethanol, and other eco-friendly solvents. researchgate.nettandfonline.com |

| Catalysts | May involve expensive or toxic catalysts. nih.gov | Use of reusable, non-toxic, or nano-catalysts. nih.govtandfonline.com |

| Energy Source | Conventional heating, often requiring high temperatures and long reaction times. nih.gov | Microwave or ultrasonic irradiation for faster and more efficient reactions. zenodo.orgtandfonline.com |

| Reaction Type | Often multi-step syntheses with intermediate isolation. | One-pot, multi-component reactions to improve efficiency. researchgate.net |

Application in Chemical Biology as Molecular Probes

The inherent properties of the quinoline scaffold, such as its fluorescence and ability to interact with biological molecules, make it an attractive candidate for the development of molecular probes. These tools are invaluable in chemical biology for visualizing and studying biological processes in real-time.

Future applications in this area could involve designing derivatives of this compound as:

Fluorescent Probes: By modifying the quinoline structure to enhance its photophysical properties, researchers can create probes for detecting specific ions, molecules, or changes in the cellular environment.

Bioimaging Agents: Quinoline-based probes can be designed to target specific organelles or cellular components, allowing for high-resolution imaging of cellular structures and dynamics.

Sensors for Biomolecules: Derivatives can be functionalized to bind to specific proteins or nucleic acids, enabling the detection and quantification of these biomolecules in complex biological samples. The development of quinoline derivatives as nano- and chemo-sensors is an active area of research. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.